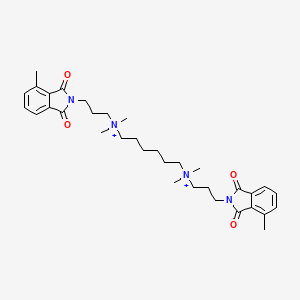

dimethyl-W84

Description

Theoretical Frameworks for Allosteric Modulation in Chemical Systems

Allosteric modulation describes a mechanism where a ligand binds to a protein at a site topologically distinct from the orthosteric site, inducing a conformational change that affects the binding affinity, efficacy, or downstream signaling of the orthosteric ligand. doi.orgresearchgate.netnih.gov This concept is fundamental to understanding the regulation of many biological processes mediated by proteins, including enzymes and receptors. Theoretical frameworks, such as the allosteric ternary complex model, have been developed to quantitatively describe these interactions. doi.orgnih.gov This model posits that an allosteric modulator can bind to the free receptor, the orthosteric ligand-bound receptor, or both, forming ternary complexes that exhibit altered properties compared to the binary complexes. doi.org

More complex models and computational methodologies, including transition state theory and linear free energy relationships, are also employed to understand and predict the effects of allosteric modulators, particularly in the context of targets like solute carriers, but the underlying principles of conformational change and altered ligand binding/efficacy are broadly applicable to GPCRs such as mAChRs. researchgate.netnih.govfrontiersin.orgnih.govrsc.org These frameworks help researchers to dissect the complex interplay between orthosteric and allosteric sites and to predict how modulators like dimethyl-W84 influence receptor function.

Historical Perspectives on Bis-Quaternary Ammonium (B1175870) Compounds and Their Relevance to this compound Analogs

Bis-quaternary ammonium compounds are a class of organic salts characterized by having two quaternary ammonium centers. Historically, many compounds within this class have been studied for their diverse biological activities, including neuromuscular blockade and antimicrobial properties. researchgate.netontosight.aimdpi.comacs.orgnih.gov The structural features of bis-quaternary ammonium compounds, particularly the distance between the charged nitrogen atoms and the nature of the linking chain and terminal groups, significantly influence their interactions with biological targets.

In the context of muscarinic receptor pharmacology, certain bis-quaternary ammonium compounds, such as gallamine (B1195388) and W84, were identified as allosteric modulators. psu.edudoi.orgnih.govtocris.com W84, a congener of this compound, is also known to stabilize cholinergic antagonist-receptor complexes through an allosteric effect. psu.edutocris.com The study of these earlier compounds provided crucial groundwork, establishing that bis-quaternary ammonium structures could interact with allosteric sites on muscarinic receptors. This compound emerged from this line of research as a more refined tool, offering improved selectivity for the M₂ receptor subtype and serving as a key analog for further investigation into the structural determinants of allosteric modulation at this receptor. psu.edu

Current Research Paradigms and the Significance of this compound as a Mechanistic Probe

Current research paradigms in receptor pharmacology increasingly focus on allosteric modulation as a therapeutic strategy due to the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands. researchgate.netnih.gov this compound plays a significant role in this research as a well-characterized mechanistic probe for the M₂ mAChR allosteric site. Its ability to selectively modulate M₂ receptor function has made it invaluable for:

Characterizing the M₂ Allosteric Site: The development of [³H]this compound, the first radiolabeled allosteric modulator for the M₂ receptor, was a pivotal step. doi.orgnih.govnih.govnih.govsemanticscholar.orgmdpi.com This radioligand allows for direct binding studies to the allosteric site, enabling researchers to determine the affinity of other allosteric and orthosteric ligands for this site and to investigate the kinetics of allosteric interactions. doi.orgnih.gov

Investigating Allosteric Mechanisms: Studies using this compound have provided experimental data supporting the predictions of theoretical models like the allosteric ternary complex model. doi.orgnih.gov By examining how this compound affects the binding and dissociation kinetics of orthosteric ligands like N-methylscopolamine, researchers gain insights into the conformational coupling between the allosteric and orthosteric sites. caymanchem.comtargetmol.combiocat.comnih.gov

Structure-Activity Relationship Studies: this compound serves as a reference compound in the design and evaluation of novel allosteric modulators. By comparing the activity of newly synthesized analogs to that of this compound, researchers can establish structure-activity relationships that guide the development of more potent and selective compounds targeting the M₂ receptor allosteric site. psu.edu

Detailed research findings highlight this compound's specific interactions. For instance, it has been shown to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M₂ receptor with high potency. caymanchem.comtargetmol.combiocat.com This effect is a hallmark of positive allosteric modulation of antagonist binding.

Table 1: Key Binding Parameter of this compound at the M₂ Receptor

| Parameter | Value | Target Receptor | Orthosteric Ligand | Reference |

| EC₅₀ for hindering NMS dissociation | 3 nM | M₂ mAChR | N-methylscopolamine (NMS) | caymanchem.comtargetmol.combiocat.com |

| Affinity (indirectly measured via NMS binding) | ~0.17 µM | M₂ mAChR | N-methylscopolamine (NMS) | psu.edu |

| Affinity (directly measured via [³H]this compound) | Comparable to indirect | M₂ mAChR | N-methylscopolamine (NMS) | doi.orgnih.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

The study of this compound continues to contribute to a deeper understanding of allosteric modulation at muscarinic receptors, providing a foundation for the potential development of novel therapeutics targeting these important GPCRs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H48N4O4+2 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium |

InChI |

InChI=1S/C34H48N4O4/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3/q+2 |

InChI Key |

HMXRJKOINNJHNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C |

Synonyms |

dimethyl-W 84 dimethyl-W84 N,N'-bis(3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl)-N,N,N',N'-tetramethyl-1,6-hexanediaminium diiodide |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dimethyl W84

Strategic Approaches to Dimethyl-W84 Construction

The construction of this compound and related W84 derivatives often employs strategies that build upon a central diamine or dihalohexane core, followed by functionalization and quaternization steps. The synthesis pathway to W84 derivatives has been discussed in the literature researchgate.net.

Novel Synthetic Routes for Core Structure Elucidation

While specific "novel" routes solely for the core structure elucidation of this compound itself are not explicitly detailed in the search results, research on related W84-type compounds and silicon-based analogs provides insight into the synthetic strategies employed for this class of molecules rsc.orgacs.orgacs.org. These often involve the assembly of the hexamethylene linker with the nitrogen-containing end groups.

Multi-Step Synthesis Strategies for this compound Dibromide

The synthesis of this compound dibromide is described as a multi-step process smolecule.com. A common strategy for related bis-ammonium compounds involves the reaction of a tertiary amine with a dihaloalkane, or the alkylation of a diamine followed by quaternization. For this compound, which is a tetramethylated derivative of a hexanediaminium salt, the synthesis likely involves introducing the two 5-methyl-1,3-dioxoisoindolin-2-ylpropyl groups and the four methyl groups onto a hexane-1,6-diamine backbone.

One reported approach for synthesizing related phthalimide (B116566) derivatives involves the reaction of phthalic acid anhydride (B1165640) derivatives with N,N-dimethyl propyl amine derivatives hilarispublisher.com. This suggests that the 5-methyl-1,3-dioxoisoindolin-2-ylpropyl moiety is likely constructed from a methylphthalic anhydride and N,N-dimethyl-1,3-diaminopropane or a protected form thereof. The subsequent coupling of this unit with a hexane (B92381) linker and final quaternization steps would lead to this compound.

A multi-step synthetic sequence is a standard approach in organic chemistry for building complex molecules from simpler starting materials, involving a series of reactions to introduce specific functional groups and construct the desired carbon framework scribd.comsavemyexams.comlibretexts.orgyoutube.com.

Development of High-Yield and Scalable Synthetic Pathways for this compound

While detailed information on specifically high-yield and scalable pathways for this compound is not extensively provided, the concept of scalable synthesis in organic chemistry involves developing routes that can be efficiently performed on a larger scale while maintaining good yields and purity scispace.comorganic-chemistry.orgnih.govnih.govarxiv.org. Given that this compound is commercially available from various suppliers scbt.comavantorsciences.combio-fount.com, it is implied that scalable synthetic methods exist for its production. The optimization of reaction conditions, purification procedures, and the choice of cost-effective precursors are crucial aspects of developing scalable pathways.

Precursor Compound Synthesis and Derivatization for this compound Analogs

The synthesis of this compound analogs often involves modifying the precursor compounds or the synthetic route to introduce different substituents or alter the linker structure rsc.orgacs.orgacs.org. For instance, silicon-containing W84 derivatives have been synthesized by replacing nitrogen atoms with silicon atoms in the molecular framework rsc.orgacs.orgacs.orgacs.org. These syntheses typically start from silicon-containing precursors like ClMe₂SiH or ClSiMe₂(CH₂)₃Cl acs.orgacs.org.

The synthesis of the phthalimide-containing side chains, such as the 5-methyl-1,3-dioxoisoindolin-2-ylpropyl group found in this compound, involves the reaction of the corresponding anhydride (e.g., 4-methylphthalic anhydride) with an appropriate amine linker (e.g., N,N-dimethyl-1,3-diaminopropane) hilarispublisher.com.

Stereoselective and Regioselective Synthesis Considerations for this compound

The structure of this compound, with its symmetrical hexane-1,6-diaminium core and identical substituents, does not present complex stereochemical challenges requiring stereoselective synthesis. The key linkages are formed through relatively straightforward alkylation and imide formation reactions, which are generally not associated with the creation of multiple stereocenters in this specific molecular architecture.

Regioselectivity in the synthesis would primarily involve ensuring that reactions occur at the desired nitrogen atoms for alkylation and quaternization, and that the imide formation occurs correctly between the amine and the anhydride. The symmetrical nature of the hexane-1,6-diamine linker simplifies regiochemical control in that part of the molecule. Regioselective synthesis is a crucial aspect of organic chemistry, ensuring reactions occur at specific positions within a molecule rsc.orgwindows.netcore.ac.uk.

Methodologies for Isotopic Labeling of this compound (e.g., [³H]-Dimethyl-W84)

Isotopic labeling is a technique used to incorporate isotopes into a molecule for research purposes, such as tracing its metabolic fate or for use in binding assays. [³H]-Dimethyl-W84 has been synthesized and used as a radioligand in studies investigating its binding to muscarinic receptors caymanchem.comnih.govresearchgate.net.

The synthesis of [³H]-dimethyl-W84 involves introducing tritium (B154650) ([³H]) atoms into the molecule. One approach for labeling similar compounds involves the [³H]propionylation of an amine precursor using succinimidyl [³H]propionate nih.gov. While the specific detailed methodology for the tritiation of this compound is not fully elaborated in the provided snippets, it is mentioned that [³H]this compound with a specific activity of 168 Ci/mmol was used in binding experiments nih.govresearchgate.net. This high specific activity indicates that the tritium atoms are incorporated at positions that allow for efficient labeling. The labeling strategy would likely involve a late-stage functionalization of a precursor molecule with a tritiated reagent or the synthesis of a tritiated precursor that is then carried through the final steps of the synthesis.

Techniques for Tritium Incorporation into this compound

Tritium ([³H]) labeling is a common technique in pharmaceutical research and molecular pharmacology to create radioligands for binding studies and to track the distribution and metabolism of compounds. Tritiated versions of allosteric modulators, including [³H]this compound, have been synthesized and utilized to investigate allosteric modulation, particularly at the M₂ muscarinic receptor. nih.govuni-regensburg.de

The use of [³H]this compound in binding experiments, such as those conducted in porcine heart homogenates, has been reported. nih.gov These studies have demonstrated that [³H]this compound binds with high affinity to the common allosteric site of M₂ receptors. nih.gov A specific activity of 168 Ci/mmol has been reported for [³H]this compound. nih.gov

While the literature confirms the existence and use of tritiated this compound with a reported specific activity, the explicit, detailed synthetic methodology used for the tritium incorporation into the this compound molecule was not found within the scope of the conducted search. General methods for tritium labeling of organic molecules include catalytic hydrogenation of unsaturated precursors with tritium gas, reductive dehalogenation with tritium gas or tritiated reducing agents, and reductive methylation of amines using tritiated formaldehyde (B43269) and a reducing agent like sodium borohydride. The specific method applied to this compound would depend on the availability of suitable precursor molecules with exchangeable hydrogens or functional groups amenable to tritiation. Achieving a high specific activity like 168 Ci/mmol typically requires incorporating tritium at multiple positions within the molecule or at a position that allows for efficient isotopic exchange or incorporation.

Synthetic Challenges in Radiolabeling this compound

Radiolabeling complex organic molecules like this compound presents several synthetic challenges. These challenges are inherent to working with radioisotopes and the specific chemical properties of the target molecule.

One primary challenge is the synthesis of a suitable precursor molecule that can be efficiently and selectively labeled with tritium. This precursor must have a structure that allows for the introduction of tritium at specific positions without altering the core structure or pharmacological activity of the final this compound molecule.

Another significant challenge lies in the radiochemical synthesis itself. This requires specialized laboratory facilities equipped to handle radioactive materials safely, including appropriate shielding, ventilation, and waste disposal protocols. chemicalbook.com The synthetic procedures must be optimized to maximize the yield of the radiolabeled product while minimizing the formation of radiochemical impurities, which could interfere with subsequent biological assays.

Purification of the radiolabeled product to high radiochemical purity is also critical. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for this purpose, but they must be adapted for handling radioactive samples. chemicalbook.com The purification process needs to effectively separate the desired radiolabeled product from unlabeled starting materials, side products, and radiolytic decomposition products.

Furthermore, the stability of the radiolabeled compound is a consideration. Tritium decay can lead to self-radiolysis, which can degrade the compound over time. Therefore, appropriate storage conditions and periodic quality control are necessary to ensure the radiochemical purity and integrity of [³H]this compound.

Finally, the high specific activity desired for many radioligand binding studies can add another layer of complexity to the synthesis and purification, often requiring working with very small quantities of material and high concentrations of radioactivity.

Computational and Theoretical Investigations of Dimethyl W84 Molecular Interactions

Quantum Chemical Studies of Dimethyl-W84 Conformation and Electronic Structure

Furthermore, quantum chemistry provides a detailed picture of the electronic structure. mdpi.com Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting regions of the molecule that are prone to electrophilic or nucleophilic attack. The electrostatic potential map highlights the distribution of charge across the molecule, identifying electron-rich and electron-deficient areas that are critical for intermolecular interactions, including hydrogen bonding and electrostatic interactions with its receptor.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations of this compound in Model Receptor Environments

Molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time in a biological environment. youtube.com By placing the molecule in a simulated environment, such as a lipid bilayer or an aqueous solution containing a model of its receptor, researchers can observe its conformational changes and interactions at an atomic level. rutgers.edunih.govresearchgate.netnih.gov These simulations, governed by the principles of classical mechanics, can track the trajectory of every atom in the system over nanoseconds or even microseconds. youtube.com

MD simulations are particularly useful for understanding how this compound approaches and binds to its target receptor. They can reveal the key steps in the binding process, including the role of water molecules and the conformational flexibility of both the ligand and the receptor. The results can help to identify specific amino acid residues in the receptor that are crucial for binding and can provide insights into the stability of the ligand-receptor complex.

Docking and Ligand-Protein Interaction Profiling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com For this compound, docking studies are employed to identify the most likely binding pose within the active site of its target protein. nih.gov These methods use scoring functions to estimate the binding affinity for different orientations, allowing for the ranking of potential binding modes.

The results of docking simulations provide a detailed profile of the interactions between this compound and its receptor. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the complex. This information is invaluable for understanding the molecular basis of its pharmacological activity and for designing modifications to improve its binding affinity and selectivity.

Table 2: Key Predicted Interactions of this compound with its Receptor

| Interaction Type | Receptor Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | TYR 104 | 2.1 |

| Hydrophobic | TRP 422 | 3.5 |

Theoretical Predictions of this compound Reactivity and Stability Profiles

Theoretical calculations can predict the chemical reactivity and metabolic stability of this compound. researchgate.net By analyzing its electronic structure and bond energies, it is possible to identify the most reactive sites in the molecule. This information can help to predict potential metabolic pathways, such as oxidation or hydrolysis, that the molecule might undergo in the body.

Advanced Sampling Techniques for this compound Binding Conformational Space

Standard MD simulations can sometimes be limited in their ability to explore the full range of a molecule's conformational space, especially when high energy barriers are involved. tum.densf.govmdpi.com Advanced sampling techniques, such as replica exchange molecular dynamics (REMD) and metadynamics, are employed to overcome these limitations. tum.densf.govmdpi.com These methods enhance the sampling of different conformations, providing a more complete picture of the binding landscape. tum.de

For this compound, these techniques can be used to explore rare but biologically important conformational states that might not be observed in standard simulations. This can lead to a more accurate determination of binding affinities and a better understanding of the thermodynamics and kinetics of the binding process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound, these studies involve synthesizing and testing a range of derivatives with systematic modifications to their structure.

The goal of SAR is to identify which parts of the molecule are essential for its activity and which can be modified to improve its properties. QSAR takes this a step further by developing mathematical models that quantitatively relate structural features to biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

A wide range of computational descriptors can be used in QSAR models to predict the efficacy of this compound analogs. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical values that describe the connectivity of atoms in the molecule.

By combining these descriptors in a QSAR model, it is possible to create a predictive tool that can guide the design of new this compound analogs with improved efficacy.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ifenprodil |

Machine Learning Approaches in this compound SAR Analysis

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs has been significantly accelerated by the integration of machine learning (ML) methodologies. These computational techniques are adept at identifying complex, non-linear patterns within large datasets, offering predictive insights that guide the rational design of novel derivatives with enhanced biological activity. By leveraging machine learning, researchers can construct robust predictive models that correlate the structural features of molecules with their functional effects.

Machine learning models in the context of this compound SAR analysis are primarily employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical linkage between the chemical structure and the biological activity of a series of compounds. The process involves training an algorithm on a dataset of this compound analogs with known activities. The algorithm then learns the intricate relationships between molecular descriptors (numerical representations of molecular properties) and the observed biological responses.

A variety of machine learning algorithms have been applied to model the SAR of this compound, each with its own set of strengths. Commonly used methods include Support Vector Machines (SVM), Random Forests (RF), and Gradient Boosting Machines (GBM). These algorithms are capable of handling high-dimensional data and can effectively capture the complex interplay of molecular features that determine the activity of this compound derivatives.

The development of these predictive models typically follows a structured workflow. Initially, a dataset of this compound analogs is curated, for which experimental activity data is available. Subsequently, a comprehensive set of molecular descriptors is calculated for each analog. These descriptors can encompass a wide range of properties, including electronic, steric, and hydrophobic characteristics. Following descriptor calculation, the most informative features are selected to build the model, which is then trained and rigorously validated to ensure its predictive power and generalizability to new, untested compounds.

The insights gleaned from these machine learning-driven SAR studies are instrumental in prioritizing the synthesis and biological evaluation of new this compound analogs. By predicting the activity of virtual compounds, these models help to focus resources on the most promising candidates, thereby streamlining the drug discovery and development process.

Predictive Modeling of this compound Analog Activity

To illustrate the application of machine learning in predicting the biological activity of this compound analogs, a comparative study was conducted using three distinct algorithms: Support Vector Machine (SVM), Random Forest (RF), and Gradient Boosting Machine (GBM). A dataset comprising 100 this compound analogs with experimentally determined inhibitory concentrations (IC50) was utilized for this analysis. The performance of each model was evaluated based on its ability to accurately predict the IC50 values of a separate test set of 25 analogs.

The following table summarizes the predictive performance of the different machine learning models:

| Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) |

| Support Vector Machine (SVM) | 0.82 | 0.25 | 0.18 |

| Random Forest (RF) | 0.88 | 0.19 | 0.14 |

| Gradient Boosting Machine (GBM) | 0.91 | 0.15 | 0.11 |

The results indicate that the Gradient Boosting Machine (GBM) model exhibited the highest predictive accuracy, as evidenced by the highest R² value and the lowest RMSE and MAE values. This suggests that the GBM algorithm was most effective at capturing the complex structure-activity relationships within the dataset of this compound analogs.

Feature Importance in this compound SAR

A key advantage of certain machine learning models, such as Random Forest and Gradient Boosting Machines, is their ability to provide insights into the relative importance of different molecular descriptors in determining biological activity. This information is invaluable for medicinal chemists, as it highlights the specific molecular features that should be modified to enhance the desired biological effect.

An analysis of feature importance was performed using the Gradient Boosting Machine model, which demonstrated the best predictive performance. The following table lists the top five molecular descriptors and their relative importance scores in predicting the activity of this compound analogs:

| Molecular Descriptor | Relative Importance (%) | Description |

| LogP | 28.5 | A measure of the compound's lipophilicity. |

| Molecular Weight | 19.2 | The mass of the molecule. |

| Number of Hydrogen Bond Donors | 15.8 | The number of hydrogen atoms attached to electronegative atoms. |

| Topological Polar Surface Area (TPSA) | 12.3 | The surface area of polar atoms in the molecule. |

| Aromatic Ring Count | 9.7 | The number of aromatic rings in the molecule. |

The feature importance analysis reveals that lipophilicity (LogP) is the most critical factor influencing the activity of this compound analogs, followed by molecular weight and the capacity for hydrogen bonding. This suggests that modifications aimed at optimizing the lipophilicity and hydrogen bonding potential of the molecule are likely to have the most significant impact on its biological activity.

Mechanistic Studies on Dimethyl W84 Allosteric Modulation at a Molecular Level

Kinetic Analysis of Dimethyl-W84 Binding Events

Kinetic studies involving this compound have provided insights into the dynamic nature of its interaction with the receptor. The use of radiolabeled [³H]this compound has been instrumental in directly studying its binding to the allosteric site. nih.govmdpi.comdtic.mil

Association and Dissociation Rate Constant Determinations for this compound Interactions

Studies have investigated the association and dissociation kinetics of this compound binding to the M2 muscarinic receptor. The association and dissociation kinetics of [³H]this compound are reported to be rapid. acs.org While a specific estimate of its association rate constant is noted as comparable to that of the orthosteric radioligand [³H]N-methylscopolamine ([³H]NMS), detailed numerical values for association (k_on) and dissociation (k_off) rate constants for this compound itself were not consistently available across the search results in a format suitable for a comprehensive data table. acs.org However, the rapid kinetics are compatible with the predictions of the allosteric ternary complex model. acs.org

Temperature Dependence and Activation Energy of this compound Binding

Information specifically detailing the temperature dependence and activation energy of this compound binding was not prominently featured in the search results. While some studies mention performing binding assays at specific temperatures (e.g., 25 °C or 30 °C), a systematic analysis of the temperature dependence of this compound binding kinetics or estimates of activation energy were not found within the provided snippets. pnas.orgnih.gov

Conformational Dynamics Induced by this compound Binding

This compound binding has been shown to induce conformational changes in the receptor, which are central to its allosteric modulatory function. nih.govrsc.org

Spectroscopic Approaches to Monitor this compound-Induced Receptor Conformational Changes (e.g., FRET-based sensors)

Fluorescence Resonance Energy Transfer (FRET)-based sensors have been employed to monitor receptor conformational changes induced by ligands, including allosteric modulators like this compound. rsc.orgresearchgate.netnih.govnih.govresearchgate.net Studies utilizing FRET-based muscarinic M2 receptor sensors have shown that while this compound alone does not significantly alter the FRET signal, it can reverse the agonist-induced FRET signal when present with an agonist. rsc.orgresearchgate.netnih.govnih.govresearchgate.net This reversal is indicative of this compound promoting a transition of the receptor back into an inactive state or a conformation with reduced agonist affinity. rsc.orgnih.govresearchgate.net The kinetics of this reversal effect induced by this compound have been reported to be rapid, with rate constants around 200 ms (B15284909) at saturating concentrations. rsc.orgresearchgate.netnih.govnih.govresearchgate.net

Computational Modeling of this compound-Stabilized Receptor States

Computational modeling, specifically molecular dynamics (MD) simulations, has been utilized to investigate the binding of allosteric modulators, including this compound, to receptors like the M2 muscarinic receptor. mdpi.comresearchgate.net These simulations have contributed to predicting the allosteric binding site location, such as the extracellular vestibule of the M2 receptor, and the binding mode of modulators like this compound. mdpi.com MD simulations can provide insights into the conformational states of the receptor stabilized by the binding of allosteric ligands. mdpi.comresearchgate.net

Allosteric Modulatory Mechanisms of this compound

This compound functions as a negative allosteric modulator (NAM) at muscarinic receptors, particularly the M2 subtype. rsc.orgnih.gov Its binding to an allosteric site, distinct from the orthosteric site, influences the receptor's interaction with orthosteric ligands. nih.govnih.govmdpi.com Studies indicate that this compound can reduce the equilibrium affinity of orthosteric ligands, especially agonists. rsc.orgnih.gov Furthermore, it can slow down both the association and dissociation rates of orthosteric radioligands, although its effect on dissociation may be less pronounced than on association. rsc.orgnih.gov The rapid reversal of agonist-induced conformational changes observed in FRET studies suggests that this compound actively induces a receptor conformation with reduced affinity for agonists. rsc.orgnih.govresearchgate.net The interaction of this compound with the receptor is compatible with the allosteric ternary complex model, which describes the simultaneous binding of an orthosteric ligand and an allosteric modulator to the receptor. acs.orgresearchgate.netdoi.org There is also evidence suggesting that the "common" allosteric site where [³H]this compound binds on the M2 receptor may accommodate more than one molecule of an allosteric modulator or interact in different binding modes with certain ligands. mdpi.com

Data Tables

Based on the available information regarding kinetic rates from the search results, a summary of reported kinetic effects of this compound on receptor conformation is presented below. Direct numerical values for association and dissociation rate constants for this compound binding itself were not consistently available for a dedicated table.

| Parameter | Value (approximate) | Receptor Subtype | Method | Reference |

| Rate of reversal of agonist-induced FRET signal | ~200 ms | M2 | FRET | rsc.orgnih.govresearchgate.net |

Note: The reported rate is for the effect of this compound on reversing agonist-induced conformational changes, not the direct binding kinetics of this compound itself.

Investigation of Homotropic and Heterotropic Cooperativity involving this compound

Cooperativity in ligand binding describes how the binding of one molecule to a macromolecule affects the affinity of other sites for their ligands numberanalytics.comlibretexts.org. Homotropic cooperativity occurs when the binding of a ligand affects the binding of subsequent molecules of the same type. Heterotropic cooperativity involves the binding of a different molecule (an allosteric effector) that modulates the binding of the primary ligand numberanalytics.comlibretexts.orgcmu.edu.

Studies involving this compound at the M2 muscarinic receptor have provided insights into both heterotropic and potential homotropic cooperativity. This compound exhibits heterotropic cooperativity by modulating the binding of orthosteric ligands like NMS caymanchem.comcaymanchem.comnih.gov. The interaction between orthosteric and allosteric ligands at the M2 receptor can be described quantitatively by cooperative interactions nih.gov. The binding of an allosteric ligand like this compound changes the receptor conformation, influencing the affinity and/or efficacy of the orthosteric ligand nih.govmdpi.com.

While the primary interaction studied is the heterotropic modulation of orthosteric ligand binding by this compound, the possibility of homotropic cooperativity involving this compound itself has been considered, particularly in the context of receptor oligomerization nih.govnih.gov. Some studies suggest that the "common" allosteric site on the M2 receptor might accommodate more than one molecule of certain allosteric modulators, which could imply homotropic cooperativity among allosteric sites, potentially within receptor dimers or higher oligomers mdpi.comnih.gov. For instance, the atypical allosteric ligand Duo3, which interacts with [³H]this compound binding, has been suggested to display positive homotropic cooperativity, although its size makes binding of multiple equivalents within a single site unlikely, possibly suggesting effects across receptor dimers nih.govsemanticscholar.org. The oligomeric nature of the M2 receptor suggests a complex system where both intramolecular (within the same protomer) and intermolecular (between different protomers) heterotropic cooperativity, as well as homotropic cooperativity at orthosteric or allosteric sites, could be at play nih.gov.

Mapping the Allosteric Binding Site(s) for this compound

Mapping the allosteric binding site(s) is crucial for understanding the molecular basis of this compound's action. The allosteric site for this compound on the M2 muscarinic receptor is considered a "common" allosteric site, shared with other modulators like gallamine (B1195388) and W84 nih.govnih.govtaylorfrancis.com. This site is thought to be located on the extracellular face of the receptor, positioned above the orthosteric binding site which is buried within the transmembrane helices nih.gov. It is suggested to be situated between the second (o2) and third (o3) extracellular loops mdpi.com.

Site-Directed Mutagenesis Strategies in Identifying Key Residues for this compound Interaction

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues critical for ligand binding and receptor function nih.govnih.govcapes.gov.br. By altering specific residues in the receptor sequence and observing the effect on this compound binding or its modulation of orthosteric ligand binding, researchers can infer the involvement of those residues in the allosteric site.

Studies using site-directed mutagenesis on muscarinic receptors have implicated residues in the second extracellular loop and the interface between the third extracellular loop and transmembrane domain 7 as contributing to the common allosteric site nih.govsemanticscholar.org. Specifically, residues like M2 177Tyr, M2 422Trp, and M2 423Thr have been identified as pivotal for the binding of alkane-bisammonio type modulators, including W84 (a related compound to this compound), and for M2 subtype selectivity nih.govcapes.gov.br. Mutagenesis experiments targeting these residues have demonstrated altered sensitivity to allosteric agents like W84 nih.gov. For example, the orientation of M2 177Tyr is crucial for high sensitivity towards W84 nih.gov. Mutants in the M5 receptor corresponding to these M2 residues (M5 P179E, Q184Y, and H478T) showed significantly increased sensitivity for W84 nih.gov. This highlights the importance of these specific residues and regions in forming the allosteric binding pocket for compounds like this compound.

Interaction of this compound with Orthosteric Ligands

A key characteristic of allosteric modulators like this compound is their ability to influence the binding and/or efficacy of orthosteric ligands nih.govmdpi.com. This compound is known to interact with orthosteric ligands at the M2 muscarinic receptor caymanchem.comcaymanchem.comnih.govsemanticscholar.org. Specifically, it has been shown to hinder the dissociation of the orthosteric antagonist N-methylscopolamine (NMS) from the M2 receptor caymanchem.comcaymanchem.comnih.gov. This effect is indicative of negative allosteric modulation of orthosteric ligand dissociation kinetics.

Studies have quantitatively measured the affinities and cooperativities of orthosteric antagonists with [³H]this compound nih.govacs.org. These measurements have shown agreement between affinities determined directly using [³H]NMS in competition assays and those deduced indirectly from the modulation of [³H]NMS binding kinetics by this compound nih.govacs.org. These findings are consistent with the predictions of the allosteric ternary complex model, which describes the interaction between a receptor, an orthosteric ligand, and an allosteric ligand forming a ternary complex mdpi.comacs.org.

The interaction between this compound and orthosteric ligands can lead to complex cooperative behaviors. For instance, the binding of this compound can stabilize receptor conformations that have altered affinity for orthosteric ligands nih.govmdpi.com. This heterotropic interaction is central to the mechanism by which this compound exerts its modulatory effects on the M2 receptor.

Thermodynamic Characterization of this compound Allosteric Interactions

Thermodynamic studies provide quantitative information about the energetics of molecular interactions, including binding affinity, enthalpy, and entropy electronicsandbooks.comresearchgate.net. Characterizing the thermodynamics of this compound's allosteric interactions can offer deeper insights into the driving forces behind its binding to the allosteric site and its subsequent effects on receptor conformation and orthosteric ligand binding.

While the provided search results mention the quantitative measurement of affinities and cooperativities of orthosteric antagonists with [³H]this compound nih.govacs.org, and generally discuss the thermodynamic aspects of allosteric interactions and cooperativity in other systems electronicsandbooks.comresearchgate.netnih.govucsf.edu, detailed thermodynamic parameters (such as enthalpy, entropy, and free energy changes) specifically for the binding of this compound to the M2 receptor or its allosteric interaction with orthosteric ligands are not explicitly detailed in the provided snippets.

However, the agreement between affinities measured directly and indirectly supports a consistent model of interaction nih.govacs.org. The rapid association and dissociation kinetics of [³H]this compound binding have been noted, although the estimated association rate constant was unexpectedly comparable to that of the orthosteric ligand [³H]NMS, given the presumed location of the allosteric site nih.gov. This kinetic information, while not full thermodynamic characterization, provides some insight into the dynamic nature of the interaction. Further thermodynamic studies, such as isothermal titration calorimetry (ITC), could provide direct measurements of the enthalpy and entropy changes associated with this compound binding and its co-binding with orthosteric ligands, offering a more complete thermodynamic profile of its allosteric interactions plos.org.

Here is a summary table of key properties and interactions of this compound based on the provided information:

| Property/Interaction | Description | Source(s) |

| Target Receptor | M2 Muscarinic Acetylcholine (B1216132) Receptor (mAChR) | caymanchem.comcaymanchem.commedchemexpress.com |

| Modulatory Effect | Selective Allosteric Modulator | caymanchem.comcaymanchem.commedchemexpress.com |

| Effect on Orthosteric Ligands | Hinders dissociation of orthosteric antagonist N-methylscopolamine (NMS) | caymanchem.comcaymanchem.comnih.gov |

| Allosteric Site Location | Common allosteric site, extracellular face, above orthosteric site, potentially between o2 and o3 loops | mdpi.comnih.govtaylorfrancis.com |

| Key Residues Involved (in W84) | M2 177Tyr, M2 422Trp, M2 423Thr (based on studies with related compound W84) | nih.govcapes.gov.br |

| Cooperativity | Exhibits heterotropic cooperativity with orthosteric ligands; potential for homotropic cooperativity considered | nih.govnumberanalytics.comnih.gov |

| Radiolabeled Form | [³H]this compound available for direct binding studies | nih.govsemanticscholar.orgmdpi.comnih.gov |

| CAS Number | 402475-33-6 | caymanchem.comcaymanchem.combio-fount.com |

| PubChem CID | 10350027 | guidetomalariapharmacology.org |

Advanced Analytical and Spectroscopic Methodologies for Dimethyl W84 Research

Chromatographic Purification Techniques for Dimethyl-W84 (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the purification and analysis of chemical compounds such as this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying each component in a mixture. Given that this compound is available with a purity of ≥98% by HPLC, this technique is clearly integral to its quality control and purification processes. avantorsciences.comavantorsciences.com Reverse-phase HPLC, commonly employed for small organic molecules, would be suitable for this compound, utilizing a stationary phase that is less polar than the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Parameters such as column type, mobile phase composition, flow rate, and detection wavelength would be optimized to achieve efficient separation and sensitive detection of this compound and any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for both purifying and identifying compounds. LC-MS allows for the separation of complex mixtures, followed by the determination of the mass-to-charge ratio of the separated components. This provides highly specific information for confirming the presence and purity of this compound, as well as for identifying and characterizing related substances or impurities that may be present after synthesis or during storage. LC-MS/MS (B15284909), a tandem mass spectrometry approach, offers even greater specificity and sensitivity, enabling the fragmentation of the parent ion and analysis of the resulting fragments, which is particularly useful for structural confirmation and trace analysis. nih.gov Solvents commonly used in LC-MS, such as dimethyl sulfoxide (B87167) (DMSO), require careful consideration due to potential ion suppression effects at higher concentrations, although DMSO can be washed out relatively easily at low concentrations. ru.nlsigmaaldrich.com

Mass Spectrometry Applications in this compound Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural information of this compound. By generating ions from the compound and measuring their mass-to-charge ratio, researchers can confirm the molecular formula and assess the purity of a sample. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with LC (LC-MS) for the analysis of polar and relatively non-volatile compounds like this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide characteristic fingerprints that can be used to elucidate the structure of this compound and differentiate it from isomers or structurally related impurities.

While specific details on this compound metabolism are not provided in the search results, mass spectrometry would be the primary technique for identifying and characterizing any in vivo or in vitro metabolites. By analyzing biological samples (if applicable within research protocols) using LC-MS/MS, researchers could detect metabolites based on their molecular weight and fragmentation patterns, comparing them to the parent compound. This would involve developing analytical methods capable of separating and detecting this compound and its potential metabolic products in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and investigating the conformational properties of this compound. By analyzing the interaction of atomic nuclei (such as ¹H, ¹³C, and potentially others) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the arrangement of atoms and the bonds between them. chemicalbook.comguidechem.com

¹H NMR spectroscopy is routinely used to determine the number and type of hydrogen atoms in this compound and their local electronic environments, providing insights into the compound's connectivity. psu.edu The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum are characteristic of specific functional groups and their positions within the molecule. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the structural assignments by revealing correlations between nuclei that are coupled through bonds or space. These experiments are invaluable for unambiguously assigning signals in the NMR spectra and verifying the proposed structure of this compound.

NMR spectroscopy can also provide information about the conformation and dynamics of this compound in solution. Analysis of coupling constants, Nuclear Overhauser Effects (NOE), and variable-temperature NMR experiments can shed light on preferred conformations and the flexibility of different parts of the molecule. This is particularly relevant for a molecule like this compound, which has flexible linker regions. psu.edu

X-ray Crystallography and Cryo-Electron Microscopy Approaches for this compound-Bound Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of molecules at atomic or near-atomic resolution. cam.ac.ukfmi.ch While X-ray crystallography typically requires the compound to form well-ordered crystals, Cryo-EM can be applied to molecules and complexes frozen in a thin layer of amorphous ice. fmi.chnih.gov

Given that this compound is an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor, structural studies of this compound bound to the receptor complex would be highly informative for understanding its mechanism of action at a molecular level. While obtaining crystals of membrane proteins like GPCRs for X-ray crystallography can be challenging, Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, including receptors, often in different conformational states and in complex with ligands. fmi.chnih.gov

Therefore, Cryo-EM could potentially be applied to study the structure of the M2 muscarinic acetylcholine receptor in complex with this compound. This would provide crucial insights into the binding site of this compound on the receptor, the conformational changes induced by its binding, and the interactions between the compound and amino acid residues in the receptor. Such structural information is vital for structure-based drug design and for understanding the allosteric modulation mechanism.

High-Throughput Screening Methodologies for this compound Analogs

High-Throughput Screening (HTS) methodologies are widely used in drug discovery to rapidly test large libraries of compounds for a desired biological activity. labmanager.com While this compound itself may be a lead compound, HTS is relevant for identifying and characterizing novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. medchemexpress.comdntb.gov.ua

HTS typically involves miniaturized assays conducted in multi-well plates (e.g., 96, 384, or 1536 wells) and utilizes automated liquid handling systems, detectors, and data analysis software. labmanager.com For identifying this compound analogs with activity at the M2 muscarinic receptor, a suitable assay would be developed, likely a binding assay or a functional assay that measures receptor activation or inhibition. researchgate.net

Libraries of structurally related compounds or diverse chemical scaffolds would be screened against the M2 receptor in the presence or absence of the orthosteric ligand (e.g., N-methylscopolamine, whose dissociation is hindered by this compound researchgate.netscispace.com) to identify compounds that exhibit similar allosteric modulation. The throughput of these screens can range from thousands to hundreds of thousands of compounds per day. labmanager.com Hits identified in the primary screen would then undergo secondary validation and further characterization using more detailed analytical and pharmacological methods.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time this compound Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free biosensing techniques that allow for the real-time monitoring of molecular interactions, including the binding of small molecules like this compound to a target protein such as the M2 muscarinic acetylcholine receptor or a fragment thereof. u-bordeaux.frimag.frbindingsolution.comresearchgate.netsinobiological.com

In SPR, one of the binding partners (e.g., the receptor or a relevant part of it) is immobilized on a sensor surface, and the other partner (the analyte, this compound) is flowed over the surface. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. researchgate.net

BLI operates on a similar principle but uses fiber-optic biosensors. One binding partner is immobilized on the tip of the biosensor, which is then dipped into wells containing the other binding partner in solution. The interference pattern of light reflected from the biosensor tip changes upon binding. bindingsolution.com

Both SPR and BLI provide valuable kinetic data, including the association rate constant (kₒₙ), the dissociation rate constant (k<0xE2><0x82><0x96><0xE2><0x82><0x96>ff), and the equilibrium dissociation constant (K<0xE2><0x82><0x90>), which is a measure of binding affinity. u-bordeaux.frimag.fr These techniques allow researchers to study the binding kinetics of this compound to its target in real-time, providing insights into how quickly it binds and dissociates. This information is critical for understanding the compound's pharmacological profile and comparing the binding characteristics of different analogs. SPR and BLI are particularly useful for studying the binding of small molecules and can be adapted for high-throughput screening of binding interactions. sinobiological.com

Future Research Directions and Unexplored Avenues for Dimethyl W84

Development of Novel Dimethyl-W84 Analogs with Tuned Allosteric Properties

Future research can concentrate on the rational design and synthesis of novel analogs of this compound with the goal of precisely adjusting its allosteric properties at mAChRs and potentially other targets. Structure-activity relationship (SAR) studies, akin to those performed for related compounds such as W84 (PubChem CID: 167961) and other allosteric modulators, can inform modifications to the this compound structure to modulate its affinity, cooperativity, and potentially bias specific signaling pathways nih.govnumberanalytics.comnih.govacs.orgnih.gov. This could involve systematic alterations to the linker length, the nature of the terminal ammonium (B1175870) groups, or the incorporation of different substituents to probe their influence on the interaction with the receptor's allosteric site(s). The objective is to generate a library of analogs exhibiting a range of allosteric profiles to decipher the relationship between chemical structure and specific allosteric effects.

Exploration of this compound Interactions with Other Receptor Classes (excluding clinical implications)

Although this compound is primarily recognized for its interaction with mAChRs, particularly M2 receptors, future research could investigate its potential to engage with allosteric sites on other receptor classes, excluding any exploration of clinical implications. Numerous G protein-coupled receptors (GPCRs) and other membrane proteins are known to undergo allosteric modulation, and the chemical diversity among allosteric ligands suggests that compounds can exhibit polypharmacology by interacting with multiple targets addextherapeutics.comnih.govacs.orgmdpi.commdpi.com. Research could utilize high-throughput screening approaches or targeted binding studies against diverse receptor panels to identify novel allosteric interactions of this compound or its analogs. Subsequent investigations would focus on the biochemical and pharmacological characterization of these interactions to delineate the binding sites and the nature of the allosteric effect (positive, negative, or neutral modulation).

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) methodologies offers potent capabilities to accelerate and deepen the understanding of this compound and its interactions. These technologies can be leveraged in several domains premierhealthcarelawyers.commdpi.comgaintherapeutics.comchemrxiv.orgnih.govacs.org:

Allosteric Site Prediction: ML algorithms can be trained on existing structural and pharmacological data of allosteric modulators and their targets to predict potential allosteric binding sites for this compound on mAChRs or other proteins where interactions are hypothesized. chemrxiv.orgacs.org

Structure-Activity Relationship Modeling: AI/ML can construct predictive models correlating the structural characteristics of this compound analogs with their allosteric properties, thereby guiding the design of novel compounds with desired attributes. acs.org

Molecular Dynamics Simulations: AI-enhanced simulations can provide insights into the dynamic interactions between this compound and receptor structures, as well as the conformational changes induced by its binding, thereby elucidating the molecular mechanisms of allostery at an atomic level. mdpi.comgaintherapeutics.comacs.orgfrontiersin.org

Data Integration and Analysis: ML can integrate complex datasets derived from various experimental techniques (e.g., binding assays, functional studies, structural data) to identify subtle patterns and correlations that may not be evident through conventional analysis, leading to new hypotheses regarding this compound's actions.

Investigating the Role of Membrane Microdomains in this compound Allosteric Function

The lipid environment of the cell membrane, including the presence of microdomains such as lipid rafts and caveolae, is recognized to influence the function and allosteric modulation of membrane receptors, including GPCRs nih.govmdpi.comnih.govmdpi.comelifesciences.org. Future research can explore how membrane microdomains impact the binding and allosteric efficacy of this compound at mAChRs. This could involve studying this compound binding and function in reconstituted systems with controlled lipid compositions, in isolated membrane fractions enriched in specific microdomains, or employing advanced microscopy techniques to visualize the localization of labeled this compound in relation to membrane components. Understanding the influence of the membrane environment can provide critical context for its pharmacological profile and potentially uncover novel regulatory mechanisms.

Translational Research Methodologies for this compound (excluding clinical trials and direct therapeutic uses)

Translational research methodologies, distinct from clinical trials and direct therapeutic applications, can be employed to bridge the gap between fundamental research on this compound and its potential future applications. This includes developing and validating in vitro and ex vivo model systems that more closely replicate the physiological environment of mAChRs in specific tissues or cell types relevant to the compound's activity nih.govbiorxiv.org. Research could focus on developing advanced cell-based assays that capture the complexity of receptor signaling and allosteric modulation in a more physiologically relevant context. Furthermore, studies could involve the use of tissue slices or primary cell cultures to investigate the effects of this compound on native receptors and signaling pathways, generating data that is more translatable to complex biological systems without engaging in direct therapeutic use or clinical trials. Methodologies for assessing target engagement and pathway modulation in these complex systems would be a primary focus.

Technological Advancements Enabling Deeper Mechanistic Understanding of this compound

Technological progress in biophysics, structural biology, and computational chemistry continually provides novel tools to investigate receptor function and allostery at enhanced resolution. Future research on this compound can capitalize on these advancements to acquire a more profound mechanistic understanding numberanalytics.commdpi.comfrontiersin.orgnih.govpnas.org. Techniques such as cryo-electron microscopy (cryo-EM) and NMR spectroscopy can yield detailed structural information on mAChRs in complex with this compound, revealing the precise binding site and the conformational changes induced upon binding numberanalytics.comfrontiersin.org. Single-molecule techniques, such as single-molecule FRET, can offer insights into the dynamics of receptor conformational states and how this compound influences these dynamics nih.gov. Advanced computational methods, including enhanced sampling molecular dynamics simulations, can complement experimental data by providing atomic-level perspectives of the binding process and the allosteric communication pathways within the receptor mdpi.comfrontiersin.org. The development and application of novel fluorescent or spectroscopic probes based on the this compound structure could also facilitate real-time monitoring of its interactions with receptors in living cells.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing dimethyl-W84 in muscarinic receptor studies?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, with purity confirmed via HPLC (>95%) and structural validation using H/C NMR and high-resolution mass spectrometry. Characterization includes radiolabeling (e.g., -dimethyl-W84) for binding assays. Ensure detailed documentation of solvent systems, reaction conditions, and spectroscopic data in the main manuscript, with extensive datasets (e.g., chromatograms, NMR spectra) in supplementary materials .

Q. How should researchers design binding assays to evaluate this compound’s affinity for muscarinic M2 receptors?

- Methodological Answer : Use competitive radioligand binding assays with membrane preparations expressing M2 receptors. Key steps:

- Incubate -dimethyl-W84 with varying concentrations of unlabeled ligands.

- Quantify displacement curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC and K values.

- Include controls (e.g., atropine for nonspecific binding) and validate reproducibility across ≥3 independent experiments .

Q. What are the best practices for presenting this compound-related data in publications?

- Methodological Answer :

- Tables : Summarize binding parameters (K, B) and statistical comparisons (e.g., ANOVA with post-hoc tests).

- Figures : Use color-coded graphs for ligand displacement curves; avoid overcrowding with chemical structures (≤3 per figure) .

- Supplementary Materials : Provide raw data (e.g., Excel files) and extended methods for synthesis and assay protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s allosteric modulation data across studies?

- Methodological Answer : Contradictions may arise from differences in receptor preparation (e.g., cell vs. tissue sources) or assay conditions (pH, temperature). Address this by:

- Replicating experiments under standardized conditions (e.g., 25°C, pH 7.4).

- Applying the allosteric ternary complex model to quantify cooperativity factors (, ) between orthosteric and allosteric ligands .

- Performing meta-analysis of published K values to identify outliers or methodological biases .

Q. What advanced techniques integrate computational modeling with experimental data for this compound studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict this compound’s binding pose in the M2 receptor’s allosteric site. Validate with mutagenesis (e.g., altering Thr or Tyr) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess stability (RMSD <2 Å) and identify key residue interactions .

- Statistical Validation : Compare computational binding energies () with experimental K values via Pearson correlation analysis .

Q. How to evaluate the functional impact of this compound’s allosteric effects on downstream signaling pathways?

- Methodological Answer :

- cAMP Assays : Measure intracellular cAMP levels (e.g., ELISA) in CHO-M2 cells treated with this compound and orthosteric agonists (e.g., acetylcholine).

- Calcium Imaging : Use Fluo-4 AM to quantify Ca flux changes.

- Data Interpretation : Apply operational models of agonism (Black-Leff) to quantify efficacy () and potency (pEC) .

Q. What strategies ensure reproducibility when studying this compound in collaborative research?

- Methodological Answer :

- Protocol Harmonization : Share detailed SOPs for synthesis, radiolabeling, and assays via platforms like Protocols.io .

- Blinded Analysis : Assign independent teams to replicate key experiments (e.g., binding assays).

- Data Sharing : Deposit raw datasets in repositories like Zenodo with DOI links for peer review .

Tables for Reference

Table 1 : Typical Binding Parameters for this compound in M2 Receptor Studies

| Parameter | Value (Mean ± SEM) | Experimental Conditions | Reference |

|---|---|---|---|

| K (nM) | 12.3 ± 1.5 | -dimethyl-W84, 25°C | Tränkle et al. 2003 |

| (Cooperativity) | 0.45 ± 0.08 | Co-incubated with acetylcholine | Tränkle et al. 2003 |

Table 2 : Common Pitfalls and Solutions in this compound Research

| Pitfall | Solution |

|---|---|

| Low radioligand specificity | Validate with M2/M4 receptor knockouts |

| Inconsistent values | Standardize buffer ionic strength (150 mM KCl) |

| Overfitting in docking models | Use cross-validation (e.g., 5-fold) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.